molecular formula C8H8N2O2 B14495899 1-(1H-Pyrrol-1-yl)pyrrolidine-2,5-dione CAS No. 64209-32-1

1-(1H-Pyrrol-1-yl)pyrrolidine-2,5-dione

Cat. No.: B14495899
CAS No.: 64209-32-1
M. Wt: 164.16 g/mol
InChI Key: RGZVDSNUULQWQF-UHFFFAOYSA-N
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Description

1-(1H-Pyrrol-1-yl)pyrrolidine-2,5-dione is a heterocyclic compound that features a pyrrole ring fused to a pyrrolidine-2,5-dione structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a versatile scaffold in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-Pyrrol-1-yl)pyrrolidine-2,5-dione typically involves the construction of the pyrrole ring followed by its fusion with the pyrrolidine-2,5-dione moiety. One common method involves the reaction of N-substituted amidrazones with maleic anhydride derivatives under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

1-(1H-Pyrrol-1-yl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrrolidine-2,5-dione derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

1-(1H-Pyrrol-1-yl)pyrrolidine-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1H-Pyrrol-1-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the nature of the substituents on the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1H-Pyrrol-1-yl)pyrrolidine-2,5-dione is unique due to its fused ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable scaffold in drug discovery and other scientific research applications .

Properties

CAS No.

64209-32-1

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

1-pyrrol-1-ylpyrrolidine-2,5-dione

InChI

InChI=1S/C8H8N2O2/c11-7-3-4-8(12)10(7)9-5-1-2-6-9/h1-2,5-6H,3-4H2

InChI Key

RGZVDSNUULQWQF-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)N2C=CC=C2

Origin of Product

United States

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